molecular formula C14H9BrClN3O2S2 B14131259 5-bromo-N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 921090-96-2

5-bromo-N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B14131259
CAS No.: 921090-96-2
M. Wt: 430.7 g/mol
InChI Key: AWTBHRUQTJJCSB-UHFFFAOYSA-N
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Description

5-bromo-N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a thiadiazole ring, and several halogen substituents, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The furan ring can be introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove halogen substituents or to modify the thiadiazole ring.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-bromo-N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound’s halogen substituents and heterocyclic rings allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: shares similarities with other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound for research and development.

Properties

CAS No.

921090-96-2

Molecular Formula

C14H9BrClN3O2S2

Molecular Weight

430.7 g/mol

IUPAC Name

5-bromo-N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C14H9BrClN3O2S2/c15-11-5-4-10(21-11)12(20)17-13-18-19-14(23-13)22-7-8-2-1-3-9(16)6-8/h1-6H,7H2,(H,17,18,20)

InChI Key

AWTBHRUQTJJCSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(S2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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